2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
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Overview
Description
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique pyrano[4,3-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol typically involves multi-component reactions. One common method is the reaction of malononitrile with aryl aldehydes and barbituric acid under catalytic conditions. This reaction can be carried out in water at reflux conditions using poly(4-vinylpyridine) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and employing recyclable catalysts, are often applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been investigated for their antiviral and anti-inflammatory properties.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit CDK2 by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Investigated as a PARP-1 inhibitor with potential anticancer activity.
Uniqueness
2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol stands out due to its unique pyrano[4,3-d]pyrimidine scaffold, which provides a versatile platform for the development of novel therapeutic agents. Its ability to undergo various chemical modifications further enhances its potential for drug discovery and development.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11) |
InChI Key |
VWNZPXHTSQBFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
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